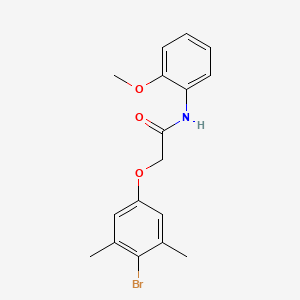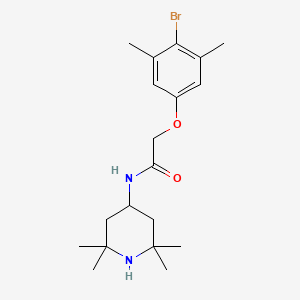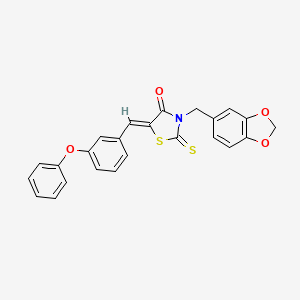![molecular formula C20H23BrN2O3S B3663064 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide](/img/structure/B3663064.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide
Übersicht
Beschreibung
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide is a complex organic compound that features a sulfonyl group attached to a bromophenyl ring, a cyclohexyl group, and a phenylglycinamide moiety
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It is known that the compound contains an l-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These structural elements may interact with biological targets in a specific manner, leading to changes in cellular processes.
Result of Action
It has been suggested that the compound has a promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Bromophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-bromophenylamine using a sulfonyl chloride reagent under basic conditions.
Coupling with Cyclohexylamine: The bromophenyl sulfonyl intermediate is then reacted with cyclohexylamine to form the N2-cyclohexyl derivative.
Formation of the Glycinamide Moiety: The final step involves the coupling of the N2-cyclohexyl derivative with phenylglycinamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The bromine atom in the bromophenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound shares the bromophenyl sulfonyl moiety but differs in the presence of a valine residue instead of the glycinamide moiety.
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one: Another similar compound that features the bromophenyl sulfonyl group but with an oxazole ring.
Uniqueness
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide is unique due to its combination of a cyclohexyl group and a phenylglycinamide moiety, which may confer distinct biological and chemical properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c21-16-11-13-19(14-12-16)27(25,26)23(18-9-5-2-6-10-18)15-20(24)22-17-7-3-1-4-8-17/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLKXXCHOUSCNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[(3,4,5-Triethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3662987.png)
![2-chloro-5-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3662992.png)

![ethyl [4-({[4-(methylthio)phenyl]sulfonyl}amino)phenyl]acetate](/img/structure/B3663000.png)
![4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B3663013.png)
![5-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3663022.png)



![(4E)-2-(5-chloro-2-methoxyphenyl)-4-[[4-(diethylamino)phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B3663057.png)
![N~2~-(2,4-dichlorobenzyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3663059.png)
![ETHYL 4-{2-[(4-METHYL-2-OXO-2H-CHROMEN-6-YL)OXY]ACETAMIDO}BENZOATE](/img/structure/B3663072.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B3663076.png)
![N-[(4-methylphenyl)methyl]-1-(2-phenylacetyl)piperidine-4-carboxamide](/img/structure/B3663081.png)
